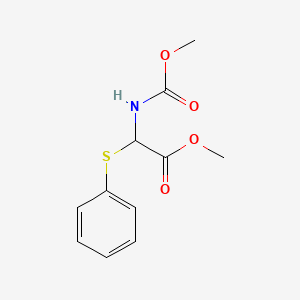![molecular formula C19H33NO3 B12535255 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- CAS No. 705922-11-8](/img/structure/B12535255.png)
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- is an organic compound with the molecular formula C23H31N5O6. It is a derivative of 1,3-propanediol, featuring an amino group and an octyloxy-substituted phenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-propanediol and 4-(octyloxy)benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 1,3-propanediol with 4-(octyloxy)benzaldehyde to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions include oxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The amino group and phenyl ring play crucial roles in binding to receptors or enzymes, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3-Propanediol: A simpler analog without the octyloxy-substituted phenyl group.
Fingolimod Hydrochloride: A related compound with similar structural features but different biological activities.
2-Methyl-1,3-Propanediol: A methyl-substituted analog with distinct chemical properties.
Uniqueness
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the octyloxy-substituted phenyl group enhances its hydrophobicity and potential interactions with lipid membranes, making it valuable in various applications.
Propiedades
Número CAS |
705922-11-8 |
|---|---|
Fórmula molecular |
C19H33NO3 |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
2-amino-2-[2-(4-octoxyphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-14-23-18-10-8-17(9-11-18)12-13-19(20,15-21)16-22/h8-11,21-22H,2-7,12-16,20H2,1H3 |
Clave InChI |
NESWGBXFIXAUKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)CCC(CO)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
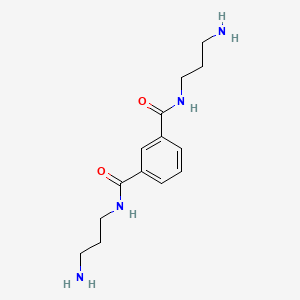
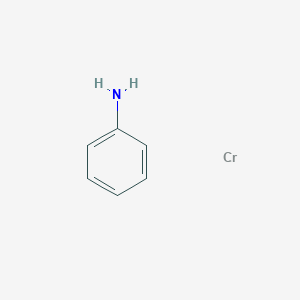


![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)
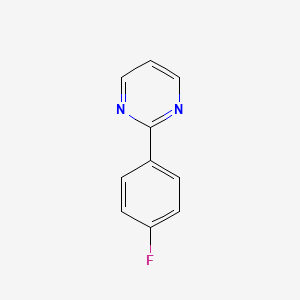
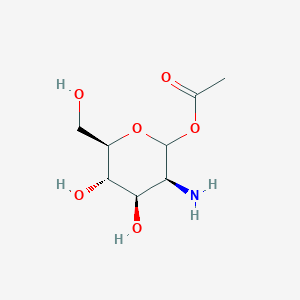


![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)
